molecular formula C8H16ClNO2 B13589728 {5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanolhydrochloride

{5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanolhydrochloride

Katalognummer: B13589728
Molekulargewicht: 193.67 g/mol
InChI-Schlüssel: DSMZKRCCLFQCCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanol hydrochloride is a spirocyclic compound characterized by a bicyclic structure combining oxa (oxygen-containing) and aza (nitrogen-containing) rings. The spiro[3.5]nonane framework features a six-membered oxygen ring (5-oxa) fused to a five-membered nitrogen ring (8-aza), with a methanol substituent at the 7-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications.

Eigenschaften

Molekularformel

C8H16ClNO2

Molekulargewicht

193.67 g/mol

IUPAC-Name

5-oxa-8-azaspiro[3.5]nonan-7-ylmethanol;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c10-4-7-5-11-8(6-9-7)2-1-3-8;/h7,9-10H,1-6H2;1H

InChI-Schlüssel

DSMZKRCCLFQCCX-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)CNC(CO2)CO.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

Detailed Synthetic Example from Literature

A representative synthesis reported involves the following:

  • Starting from 2-oxa-7-azaspiro[3.5]nonane, magnesium turnings in methanol are sonicated to generate a reactive intermediate.
  • After evaporation and addition of diethyl ether and sodium sulfate decahydrate, the mixture is filtered.
  • Anhydrous oxalic acid is added to precipitate the hydrochloride salt of the methanol-substituted spirocyclic compound.
  • The product is isolated by vacuum drying, yielding a white solid with approximately 73% yield.

Analytical Characterization and Purity Assessment

  • Nuclear Magnetic Resonance (NMR):
    1H NMR identifies characteristic spirocyclic protons and methanol CH2OH signals (δ 3.1–3.5 ppm). 13C NMR confirms quaternary carbons and oxygenated carbons in the spiro ring.

  • Mass Spectrometry (MS):
    LC-MS confirms molecular weight consistent with C9H18ClNO and detects potential hydrolytic byproducts.

  • X-ray Crystallography:
    Used to confirm spirocyclic conformation and hydrogen bonding interactions with hydrochloride salt.

Comparative Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations Reference
Cyclization of amino alcohols Amino alcohol, base/acid Spirocyclic ring closure Straightforward, moderate yield Requires careful temperature control
Grignard reaction with oxetane Mg, 2-oxa-7-azaspiro intermediate Nucleophilic substitution High selectivity Sensitive to moisture, requires inert atmosphere
Formaldehyde addition + HCl Formaldehyde, HCl Hydroxymethylation + salt formation High purity salt form Multiple purification steps needed
Continuous flow synthesis Same as batch but in flow Scalable, controlled Enhanced reproducibility Requires specialized equipment

Summary of Research Findings and Notes

  • The presence of both oxygen and nitrogen in the spirocyclic ring imparts unique chemical reactivity and biological activity to the compound.

  • Reaction conditions such as temperature, solvent polarity, and catalyst choice critically influence the yield and purity of the final hydrochloride salt.

  • Industrial synthesis benefits from continuous flow techniques to optimize scalability and reduce batch-to-batch variability.

  • Purification strategies combining crystallization and chromatographic techniques ensure high purity suitable for medicinal chemistry applications.

Analyse Chemischer Reaktionen

Types of Reactions

{5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different spirocyclic derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while substitution reactions could yield various substituted spirocyclic compounds.

Wissenschaftliche Forschungsanwendungen

{5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of {5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

  • Molecular Formula: Likely $ \text{C}9\text{H}{16}\text{ClNO}_2 $ (inferred from structural analogs in –4).
  • Hydrogen Bonding: Estimated 2 H-bond donors (OH from methanol, NH from azetidine) and 3 H-bond acceptors (oxygen and nitrogen atoms) .

Comparison with Structurally Similar Compounds

Spirocyclic Analogs with Varying Ring Systems

The following compounds share the spiro[3.5]nonane core but differ in heteroatom placement and substituents:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Key Structural Differences
7-Oxaspiro[3.5]nonan-3-ylmethanamine hydrochloride 2059987-27-6 $ \text{C}9\text{H}{18}\text{ClNO} $ 191.70 2 2 Methanol replaced by methanamine at position 3
8-Oxa-5-azaspiro[3.5]nonane-6-carboxylate hydrochloride - $ \text{C}9\text{H}{14}\text{ClNO}_3 $ 227.67 1 4 Methanol replaced by carboxylate ester at position 6
5-Azaspiro[3.4]octan-8-ol Hydrochloride 2551117-52-1 $ \text{C}7\text{H}{14}\text{ClNO} $ 163.65 2 2 Smaller spiro[3.4]octane system with hydroxyl group
Azetidin-3-ylmethanol hydrochloride 928038-44-2 $ \text{C}5\text{H}{10}\text{ClNO} $ 135.59 2 2 Non-spiro azetidine ring with methanol substituent

Key Observations :

  • Substituent Effects : Carboxylate esters (e.g., 8-Oxa-5-azaspiro[...]carboxylate) increase hydrophilicity and H-bond acceptor capacity, while methanamine derivatives (e.g., 7-Oxaspiro[...]methanamine) introduce additional basicity .

Hydrogen Bonding and Solubility

Hydrogen bonding profiles influence solubility and bioavailability:

  • Target Compound: 2 H-bond donors and 3 acceptors suggest moderate solubility in aqueous media, comparable to 7-Oxaspiro[...]methanamine hydrochloride .
  • Dihydrochloride Salts: Compounds like 7-Methyl-2,7-diazaspiro[...]nonane dihydrochloride (CAS 1588441-26-2) exhibit higher solubility due to dual chloride counterions but may suffer from pH-dependent instability .

Pharmacological Relevance

  • Spirocyclic Scaffolds : These structures are prized in drug discovery for their 3D complexity, which mimics natural products. For example, methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate () shares rigidity but lacks the spirocyclic diversity of the target compound .
  • Bioactivity: Analogs like 4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride () highlight the role of heterocyclic appendages in modulating target affinity, though their non-spiro systems reduce stereochemical complexity .

Biologische Aktivität

{5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanol hydrochloride, with the CAS number 2751611-14-8, is a spiro compound characterized by its unique structure that includes both oxygen and nitrogen atoms. This compound has garnered attention in scientific research due to its potential biological activities, particularly as a GPR119 agonist, which may have implications for diabetes treatment and other metabolic disorders.

PropertyValue
Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
CAS Number 2751611-14-8
Purity 95%

The biological activity of {5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanol hydrochloride primarily involves its interaction with specific receptors and enzymes in the body. As a GPR119 agonist, it is believed to enhance insulin secretion and improve glucose tolerance, making it a candidate for the management of type 2 diabetes.

In a study involving Sprague-Dawley rats, compound 54g (related to this class of compounds) demonstrated a favorable pharmacokinetic profile and significant glucose-lowering effects in diabetic models, indicating the potential efficacy of similar spiro compounds in metabolic regulation .

Case Studies

  • GPR119 Agonism : A study reported that compounds structurally related to {5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanol hydrochloride exhibited potent activation of GPR119 receptors. This activation was associated with increased insulin secretion from pancreatic beta cells and improved glucose homeostasis in diabetic rats .
  • Pharmacokinetics : The pharmacokinetic properties of related compounds suggest that they can achieve adequate bioavailability and systemic exposure necessary for therapeutic efficacy. These studies often measure parameters such as absorption rate, peak plasma concentration, and elimination half-life .

Comparative Analysis with Similar Compounds

The biological activity of {5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanol hydrochloride can be compared to other spiro compounds:

Compound NameBiological Activity
{5-Oxa-8-azaspiro[3.5]nonan-9-yl}methanol hydrochloridePotential GPR119 agonist
{7-Azaspiro[3.5]nonan-5-yl}methanol hydrochlorideSimilar glucose-lowering effects

These comparisons highlight the unique properties of {5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanol hydrochloride while also situating it within a broader context of related research.

Q & A

Q. What are the common synthetic routes for {5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanol hydrochloride, and how do reaction conditions influence product purity?

The synthesis typically involves cyclization of precursor compounds containing oxa and azaspiro moieties. Key steps include:

  • Cyclization : Using catalysts (e.g., acidic or basic conditions) to form the spirocyclic core .
  • Functionalization : Introducing the methanol group via nucleophilic substitution or oxidation-reduction reactions .
  • Salt Formation : Conversion to the hydrochloride salt for stability . Optimization parameters like solvent choice (e.g., DMF, THF), temperature (60–100°C), and reaction time (12–48 hours) are critical for yield and purity .
Method Key Conditions Key Reagents
CyclizationAcidic/basic catalysts, 80°C, 24hPrecursor amines, cyclizing agents
Methanol Group AdditionNucleophilic substitution, RTMethanol derivatives, bases
Hydrochloride FormationHCl gas in anhydrous conditionsEthanol/ether solvent

Q. How is the structural integrity of {5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanol hydrochloride validated in research settings?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the spirocyclic structure and proton environments .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C9_9H16_{16}ClNO3_3, MW 221.69) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline form .

Q. What preliminary biological screening methods are used to assess its activity?

  • Enzyme Assays : Testing inhibition of targets like kinases or proteases via fluorometric/colorimetric readouts .
  • Receptor Binding Studies : Radioligand displacement assays to measure affinity for GPCRs or ion channels .
  • Cellular Viability Assays : MTF or MTT assays in cancer or neuronal cell lines to evaluate cytotoxicity .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and reduce byproducts?

  • DoE (Design of Experiments) : Systematically vary solvent polarity, catalyst loading, and temperature .
  • In-line Analytics : Use HPLC or FTIR to monitor reaction progress and intermediate stability .
  • Purification Techniques : Gradient recrystallization or preparative HPLC to isolate high-purity hydrochloride salt .

Q. How to resolve contradictory data on the compound’s biological activity across studies?

  • Meta-Analysis : Compare assay conditions (e.g., buffer pH, cell line variability) that may alter activity .
  • SAR Studies : Modify substituents (e.g., methyl vs. ethyl groups) to isolate structural determinants of activity .
  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) or ITC (isothermal calorimetry) .

Q. What computational strategies support the design of derivatives with enhanced target selectivity?

  • Molecular Docking : Predict binding modes to enzymes/receptors using software like AutoDock or Schrödinger .
  • MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales .
  • QSAR Modeling : Relate substituent electronic properties (e.g., Hammett constants) to bioactivity .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

  • Degradation Studies : Incubate in simulated gastric fluid (pH 1.2–3.0) or plasma to track hydrolysis/oxidation .
  • Metabolite Profiling : Use LC-MS to identify degradation products and potential toxic metabolites .
  • Formulation Strategies : Encapsulate in liposomes or PEGylated carriers to enhance half-life .

Data Contradiction Analysis

Q. Why do studies report varying IC50_{50} values for the same target?

  • Assay Variability : Differences in enzyme source (recombinant vs. native) or detection methods (fluorescence vs. luminescence) .
  • Salt Form Impact : Hydrochloride vs. free base forms may alter solubility and bioavailability .
  • Batch Purity : Impurities >5% can skew activity; validate via HPLC before testing .

Methodological Best Practices

  • Stereochemical Control : Use chiral catalysts (e.g., BINOL derivatives) during cyclization to avoid racemic mixtures .
  • In Silico ADMET : Predict pharmacokinetics early using tools like SwissADME to prioritize derivatives .
  • Collaborative Validation : Share samples with independent labs to confirm reproducibility of bioactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.